
4-Chloropyrimidine-5-carboxylic acid
概要
説明
Synthesis Analysis
The synthesis of various pyrimidine derivatives has been a subject of interest due to their potential applications in medicinal chemistry. One approach to synthesizing tricyclic 4-chloro-pyrimido[4,5-b][1,4]benzodiazepines involves an intramolecular Friedel-Crafts cyclization, followed by nucleophilic substitution to introduce additional diversity into the target molecules . Another method for creating a library of fused pyridine-4-carboxylic acids, including pyrido[2,3-d]pyrimidines, utilizes a Combes-type reaction of acyl pyruvates with electron-rich amino heterocycles . Additionally, the synthesis of methyl esters of 5-amino-4-(substituted amino)pyrrolo[2,3-d]pyrimidine-6-carboxylic acids is achieved through reactions of 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile with amines and methyl glycinate .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex and diverse. For instance, the design of two series of cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids has been explored, revealing different types of cations based on the site of protonation and the formation of robust supramolecular synthons . The structure of α-(1-carbamyliminomethylene)-γ-butyrolactone, an intermediate in the synthesis of 5-(2-haloethyl)pyrimidines, has been characterized by X-ray crystallography, showing a nearly planar molecule with hydrogen-bonded chains .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a range of chemical reactions. For example, the β-dialkylaminoethyl esters of 2,5-disubstituted pyrimidine-4-carboxylic acids have been synthesized and characterized, with the ability to form various salts . The 5-carbethoxy-4-chloro-6-(substituted amino)pyrimidines have been synthesized by cyclization of N-(cyanovinyl)formamidine intermediate in the presence of dry HCl . Moreover, the synthesis of 5-aryl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acids from the reaction of 6-aminopyrimidines with arylidene derivatives of pyruvic acid has been described .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and the substituents present. The synthesized 5-aryl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acids have been studied for their antioxidant properties, showcasing their potential as pharmacologically active compounds . The 5-carbethoxy-4-chloro-6-(substituted amino)pyrimidines, designed with structural similarity to mefenamic acid, have shown potent analgesic and anti-inflammatory properties with a low ulcer index . Additionally, the efficient transformation of 2-aminothiophene-3-carboxylic acid derivatives to thieno[2,3-d]pyrimidin-4-one and the corresponding 4-chloro derivative under microwave irradiation has been reported, indicating the versatility of these compounds .
科学的研究の応用
Synthesis and Characterization
- Synthesis of β-dialkylaminoethyl esters: Pyrimidine-4-carboxylic acids, including variations like 4-chloropyrimidine, are used to synthesize β-dialkylaminoethyl esters and their salts. These compounds are of interest due to their unique structural properties (Grant et al., 1956).
- Cocrystal Design: 4-Chloropyrimidine is utilized in creating cocrystals with carboxylic acids. These cocrystals are studied for their structural properties and potential applications in materials science (Rajam et al., 2018).
- Developing Tricyclic Compounds: The compound is used in the synthesis of tricyclic benzodiazepines, highlighting its role in creating complex organic structures (Yang et al., 2005).
Coordination Chemistry and Crystal Engineering
- Metal-Bearing Pyrimidines: Research shows the stability and reactivity of pyrimidines like 4-chloropyrimidine when combined with metals, useful in coordination chemistry (Schlosser et al., 2006).
- Ligands in Coordination Complexes: 4-Chloropyrimidine carboxylic acids are prepared as ligands for coordination complexes. These complexes are studied for their structural reliability and potential applications (Aakeröy et al., 2006).
Molecular and Pharmacological Research
- Antimicrobial Activity Studies: Derivatives of 4-chloropyrimidine are synthesized and tested for their antimicrobial activities, showing its significance in drug discovery (Abdel-rahman et al., 2002).
- NMR Spectroscopy and Hydration Studies: Studies on the proton NMR spectra of pyrimidine-5-carboxylic acids, including chlorinated versions, provide insights into their molecular structure and hydration properties (Kress, 1994).
Novel Synthetic Methods
- Facial Synthesis of Halogenpyrimidines: 4-Chloropyrimidine-5-carboxylic acid is used in developing new methods for synthesizing amino acids and their derivatives (Blyumin et al., 2007).
- Fluorinated Pyrimidine Scaffolds: Novel strategies using 4-chloropyrimidine-5-carboxylic acid are developed to synthesize fluorinated pyrimidines, important in medicinal and agrochemical research (Schmitt et al., 2017).
Safety And Hazards
4-Chloropyrimidine-5-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation and serious eye irritation. Therefore, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .
将来の方向性
While specific future directions for 4-Chloropyrimidine-5-carboxylic acid were not found in the retrieved papers, research in the field of pyrimidines is ongoing, with a focus on developing new pyrimidines as anti-inflammatory agents . The design of biologically active compounds based on isocytosine and its derivatives is also a priority direction .
特性
IUPAC Name |
4-chloropyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-4-3(5(9)10)1-7-2-8-4/h1-2H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEFILYXLZSVJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599965 | |
| Record name | 4-Chloropyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropyrimidine-5-carboxylic acid | |
CAS RN |
933686-33-0 | |
| Record name | 4-Chloropyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






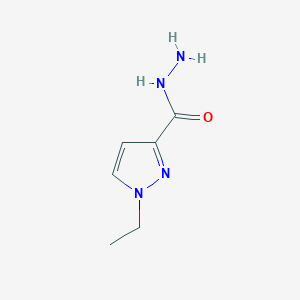
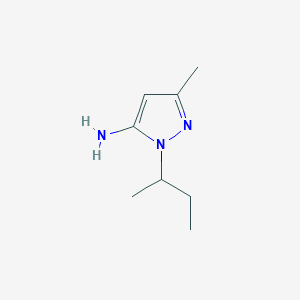
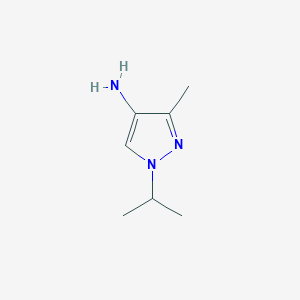
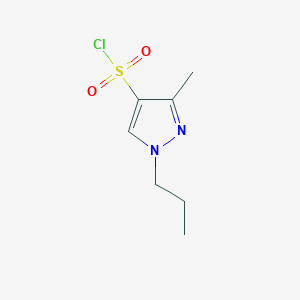

![1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine](/img/structure/B1320234.png)

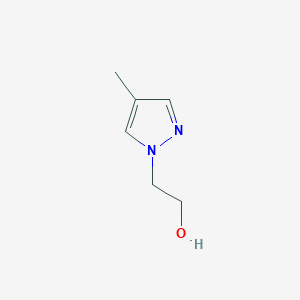
![N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1320245.png)

